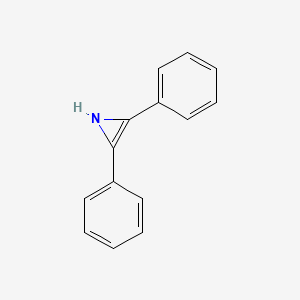
2,3-Diphenyl-1H-azirine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diphenyl-1H-azirine is a heterocyclic compound characterized by a three-membered ring containing one nitrogen atom and two phenyl groups attached to the carbon atoms. This compound is known for its high ring strain and reactivity, making it a valuable intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Neber Rearrangement: This classical method involves the rearrangement of oximes to form azirines.
Decomposition of Vinyl Azides: Thermolysis or photolysis of vinyl azides can lead to the formation of azirines.
Ring Contraction of Isoxazoles: Isoxazole derivatives can undergo ring contraction to yield azirines.
Oxidative Cyclization of Enamine Derivatives: Enamine derivatives can be cyclized oxidatively to form azirines.
Radical Addition/Cyclization of Alkynes: Alkynes can undergo radical addition and subsequent cyclization to form azirines.
Industrial Production Methods
While specific industrial production methods for 2,3-Diphenyl-1H-azirine are not extensively documented, the above synthetic routes can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Azirines can undergo oxidation to form oxazoles or other oxygen-containing heterocycles.
Reduction: Reduction of azirines can lead to the formation of aziridines.
Substitution: Azirines can participate in nucleophilic substitution reactions, where the nitrogen atom can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Peroxides, oxygen, or other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Hydrogenation catalysts or metal hydrides can be employed for reduction reactions.
Nucleophiles: Various nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products
Oxidation: Oxazoles and other oxygen-containing heterocycles.
Reduction: Aziridines.
Substitution: Substituted azirines with nucleophilic groups attached to the nitrogen atom.
Aplicaciones Científicas De Investigación
2,3-Diphenyl-1H-azirine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,3-Diphenyl-1H-azirine involves its high ring strain and electrophilic nature, which make it a powerful Michael acceptor. It can covalently bind to nucleophilic sites, such as cysteine or lysine residues in proteins, leading to the formation of stable adducts . This reactivity is exploited in bioconjugation and other chemical modifications.
Comparación Con Compuestos Similares
2,3-Diphenyl-1H-azirine is unique due to its specific substitution pattern and reactivity. Similar compounds include:
2H-Azirine-2-carboxylic acids: These compounds have a carboxylic acid group attached to the azirine ring and exhibit different reactivity and biological activity.
Aziridines: These are saturated analogs of azirines and are less reactive due to the absence of the double bond.
Isoxazoles: These five-membered ring compounds can be precursors to azirines through ring contraction reactions.
Propiedades
Fórmula molecular |
C14H11N |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
2,3-diphenyl-1H-azirine |
InChI |
InChI=1S/C14H11N/c1-3-7-11(8-4-1)13-14(15-13)12-9-5-2-6-10-12/h1-10,15H |
Clave InChI |
HWWJZXPXOQYABR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


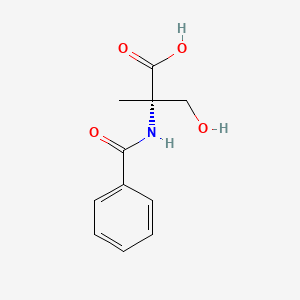
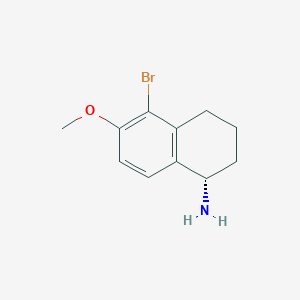
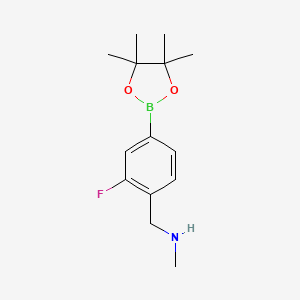
![tert-Butyl 6-chlorobenzo[d]isoxazole-3-carboxylate](/img/structure/B13139206.png)
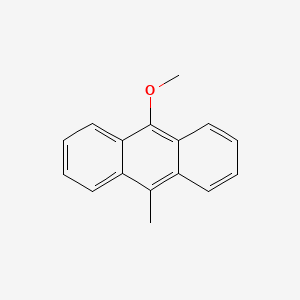
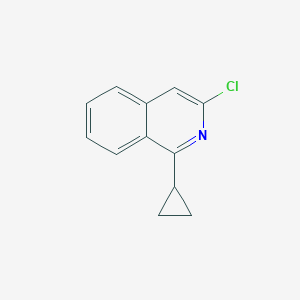
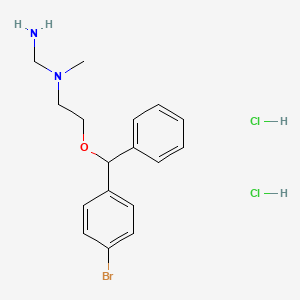

![4-(Chloromethyl)-[3,3'-bipyridin]-2-ol](/img/structure/B13139243.png)
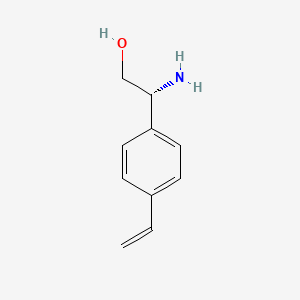

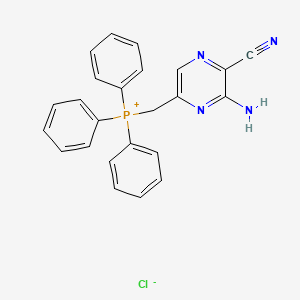
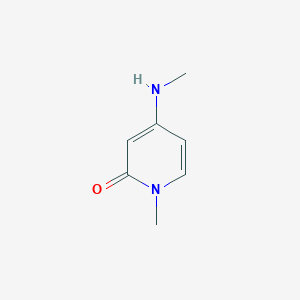
![5-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13139283.png)
